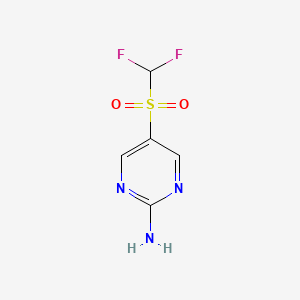
5-Difluoromethanesulfonylpyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Difluoromethanesulfonylpyrimidin-2-amine is a chemical compound with significant potential in various scientific fields It is characterized by the presence of a difluoromethanesulfonyl group attached to a pyrimidine ring, which imparts unique chemical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Difluoromethanesulfonylpyrimidin-2-amine typically involves the introduction of the difluoromethanesulfonyl group onto a pyrimidine precursor. One common method involves the reaction of pyrimidin-2-amine with difluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of the difluoromethanesulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Difluoromethanesulfonylpyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The difluoromethanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules .
Scientific Research Applications
5-Difluoromethanesulfonylpyrimidin-2-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Biological Research: The compound is studied for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 5-Difluoromethanesulfonylpyrimidin-2-amine involves its interaction with specific molecular targets. The difluoromethanesulfonyl group can form strong bonds with various biological molecules, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-fluoropyridine: Another fluorinated pyrimidine derivative with similar chemical properties.
5-Fluoropyrimidine: A compound with a fluorine atom attached to the pyrimidine ring, used in various chemical reactions.
2-Aminopyrimidine: A basic pyrimidine derivative used in organic synthesis.
Uniqueness
5-Difluoromethanesulfonylpyrimidin-2-amine is unique due to the presence of the difluoromethanesulfonyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C5H5F2N3O2S |
|---|---|
Molecular Weight |
209.18 g/mol |
IUPAC Name |
5-(difluoromethylsulfonyl)pyrimidin-2-amine |
InChI |
InChI=1S/C5H5F2N3O2S/c6-4(7)13(11,12)3-1-9-5(8)10-2-3/h1-2,4H,(H2,8,9,10) |
InChI Key |
IMWMQUIHYKAQEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)N)S(=O)(=O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




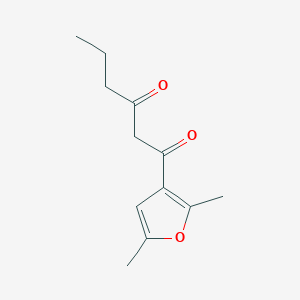
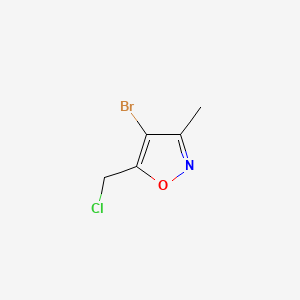

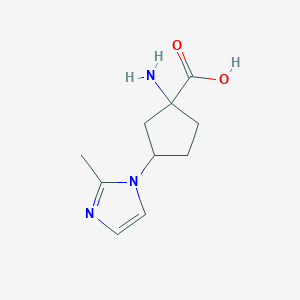
![(3S)-5-chloro-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B15315614.png)
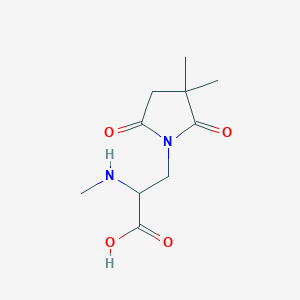
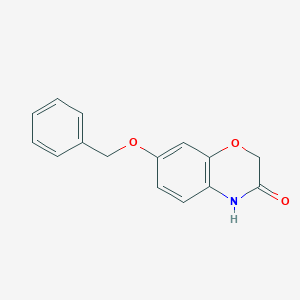
![rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidine-3-carboxylicacid,trans](/img/structure/B15315633.png)
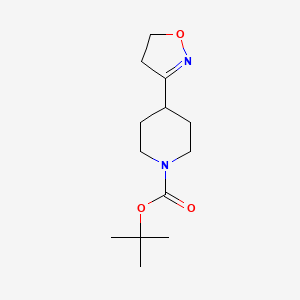

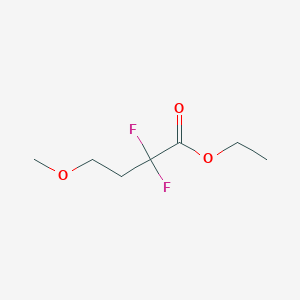
![(2-{3-Azaspiro[5.5]undecan-3-yl}ethyl)(methyl)amine](/img/structure/B15315656.png)
